Cas no 151602-49-2 (5-O-Desmethyl Omeprazole)

5-O-Desmethyl Omeprazole is a key metabolite of omeprazole, a proton pump inhibitor (PPI) widely used in acid-related disorder treatments. This intermediate compound plays a significant role in pharmacological studies due to its involvement in the metabolic pathway of omeprazole. Its structural characteristics make it valuable for research on drug metabolism, pharmacokinetics, and the development of analytical methods for PPIs. The compound is particularly useful in investigating the enzymatic processes involved in omeprazole's biotransformation, offering insights into interindividual variability in drug response. High-purity 5-O-Desmethyl Omeprazole is essential for reference standards in HPLC or LC-MS analyses, ensuring accurate quantification in biological matrices.
5-O-Desmethyl Omeprazole structure
5-O-Desmethyl Omeprazole structure
商品名:5-O-Desmethyl Omeprazole
CAS番号:151602-49-2
MF:C16H17N3O3S
メガワット:331.38948
CID:139261
PubChem ID:10404448

5-O-Desmethyl Omeprazole 化学的及び物理的性質

名前と識別子

    • 1H-Benzimidazol-6-ol,2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-
    • 5-O-DESMETHYL OMEPRAZOLE
    • 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
    • 5-O-Desmethyl Omeprazole Discontinued see product # D292120
    • 1H-Benzimidazol-6-ol,2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]
    • 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-6-ol
    • 5-Desmethylomeprazole
    • Omeprazole Impurity L
    • Esomeprazol impurity L
    • Esomeprazole impurity M
    • EsoMeprazole sodiuM iMpurity L
    • 5-O-Desmethyl Omeprazole Discontinued see product # D292120
    • 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol
    • 1H-Benzimidazol-6-ol, 2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-
    • 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-5-ol? (Omeprazole Impurity
    • SCHEMBL7852684
    • AKOS015914439
    • 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulinyl]-3H-benzimidazol-5-ol
    • FT-0666190
    • 5'-O-Desmethyl omeprazole
    • CHEBI:169791
    • 5-O-Desmethyl- Omeprazole (RS-D7)
    • 5-o-Desmethyl-omeprazole
    • 1H-Benzimidazol-6-ol, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-
    • 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol
    • UNII-QH71GLR6GT
    • 5-O-Desmethylomeprazole
    • DTXSID20439414
    • NS00116533
    • A856229
    • AC-30003
    • 151602-49-2
    • SCHEMBL18966685
    • 5-O-DesmethylOmeprazole-d3
    • CS-0166417
    • USRE49340, Rank 1
    • 2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl}-1H-1,3-benzodiazol-6-ol
    • (S)-2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-6-ol
    • QH71GLR6GT
    • 5'-O-Desmethylomeprazole
    • BDBM586110
    • 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-6-ol
    • 5-O-Desmethyl Omeprazole
    • インチ: InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)
    • InChIKey: TWXDTVZNDQKCOS-UHFFFAOYSA-N
    • ほほえんだ: COC1C(C)=CN=C(CS(C2NC3C=C(O)C=CC=3N=2)=O)C=1C

計算された属性

  • せいみつぶんしりょう: 331.09900
  • どういたいしつりょう: 331.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 238-240°C
  • ふってん: NA
  • ようかいど: ほとんど溶けない(0.086 g/l)(25ºC)、
  • PSA: 107.31000
  • LogP: 3.46240

5-O-Desmethyl Omeprazole セキュリティ情報

5-O-Desmethyl Omeprazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-505134-2.5 mg
5-O-Desmethyl Omeprazole,
151602-49-2
2.5 mg
¥2,858.00 2023-07-11
TRC
D292120-2mg
5-O-Desmethyl Omeprazole
151602-49-2
2mg
$164.00 2023-05-18
TRC
D292120-5mg
5-O-Desmethyl Omeprazole
151602-49-2
5mg
$ 379.00 2023-09-08
TRC
D292120-25mg
5-O-Desmethyl Omeprazole
151602-49-2
25mg
$1567.00 2023-05-18
Ambeed
A862617-50mg
2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-6-ol
151602-49-2 97%
50mg
$412.0 2025-02-25
TRC
D292120-2.5mg
5-O-Desmethyl Omeprazole
151602-49-2
2.5mg
$ 207.00 2023-09-08
TRC
D292120-10mg
5-O-Desmethyl Omeprazole
151602-49-2
10mg
$702.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-505134-2.5mg
5-O-Desmethyl Omeprazole,
151602-49-2
2.5mg
¥2858.00 2023-09-05
TRC
D292120-50mg
5-O-Desmethyl Omeprazole
151602-49-2
50mg
$ 2783.00 2023-09-08
A2B Chem LLC
AA76848-10mg
1H-Benzimidazol-6-ol, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-
151602-49-2 >90%
10mg
$525.00 2024-04-20

5-O-Desmethyl Omeprazole 関連文献

5-O-Desmethyl Omeprazoleに関する追加情報

Research Brief on 5-O-Desmethyl Omeprazole (CAS: 151602-49-2): Recent Advances and Implications

5-O-Desmethyl Omeprazole (CAS: 151602-49-2) is a key metabolite of omeprazole, a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. Recent studies have highlighted its pharmacological significance, particularly in drug metabolism, pharmacokinetics, and potential therapeutic applications. This research brief synthesizes the latest findings on 5-O-Desmethyl Omeprazole, focusing on its chemical properties, metabolic pathways, and emerging roles in precision medicine.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the enzymatic oxidation of omeprazole to 5-O-Desmethyl Omeprazole, mediated primarily by CYP2C19. The research demonstrated that this metabolite retains partial proton pump inhibitory activity, albeit at a reduced potency compared to the parent compound. Notably, genetic polymorphisms in CYP2C19 were found to significantly influence the plasma concentration of 5-O-Desmethyl Omeprazole, underscoring its relevance in personalized dosing strategies for PPIs.

Advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have enabled precise quantification and structural characterization of 5-O-Desmethyl Omeprazole in biological matrices. A recent Analytical and Bioanalytical Chemistry paper (2024) reported a novel high-throughput method for simultaneous detection of omeprazole and its metabolites, achieving a detection limit of 0.1 ng/mL for 5-O-Desmethyl Omeprazole. This methodological advancement facilitates more accurate pharmacokinetic studies and therapeutic drug monitoring.

Emerging research suggests potential off-target effects of 5-O-Desmethyl Omeprazole. A preclinical study in Biochemical Pharmacology (2023) identified modulation of Nrf2 signaling pathways by this metabolite, indicating possible cytoprotective properties independent of acid suppression. These findings open new avenues for exploring repurposing opportunities, particularly in oxidative stress-related conditions.

From a drug development perspective, 5-O-Desmethyl Omeprazole has gained attention as a reference standard in bioequivalence studies for generic omeprazole formulations. Regulatory agencies now recommend including this metabolite in comprehensive metabolic profiling, as reflected in recent FDA and EMA guidelines (2023-2024). The compound's stability under various pH conditions has also been systematically investigated, providing crucial data for formulation optimization.

In conclusion, 5-O-Desmethyl Omeprazole (151602-49-2) represents more than just a metabolic byproduct. Its evolving pharmacological profile and analytical applications continue to inform both basic research and clinical practice. Future studies should explore structure-activity relationships of synthetic analogs and investigate potential synergistic effects when co-administered with omeprazole in specific patient populations.

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